An In-depth Technical Guide to the Chemical Properties of 3-(p-Anisyl)-6-hydrazinopyridazine
An In-depth Technical Guide to the Chemical Properties of 3-(p-Anisyl)-6-hydrazinopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Anisyl)-6-hydrazinopyridazine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structural motif, featuring a pyridazine ring substituted with a p-anisyl group and a reactive hydrazino moiety, renders it a valuable building block for the synthesis of a variety of more complex molecules with diverse biological activities. Notably, it serves as a key intermediate in the synthesis of Gabazine (SR 95531), a potent and selective competitive antagonist of the GABA-A receptor, which is a crucial tool in neuroscience research.[1][2] This guide provides a comprehensive overview of the chemical properties of 3-(p-Anisyl)-6-hydrazinopyridazine, including its synthesis, characterization, reactivity, and applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(p-Anisyl)-6-hydrazinopyridazine is presented in the table below.
| Property | Value | Source |
| CAS Number | 18772-76-4 | [3] |
| Molecular Formula | C₁₁H₁₂N₄O | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Appearance | Brown solid | [3] |
| Melting Point | 144-150 °C | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine
The synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine is typically achieved through a two-step process, commencing with the commercially available 3,6-dichloropyridazine.
Step 1: Suzuki-Miyaura Cross-Coupling to form 3-(p-Anisyl)-6-chloropyridazine
The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction selectively couples 3,6-dichloropyridazine with 4-methoxyphenylboronic acid to introduce the p-anisyl group at one of the chloro-positions of the pyridazine ring.[4][5] The regioselectivity of this reaction is a key consideration, and under appropriate conditions, mono-arylation can be achieved in good yields.
Experimental Protocol: Synthesis of 3-(p-Anisyl)-6-chloropyridazine
Materials:
-
3,6-Dichloropyridazine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add 3,6-dichloropyridazine (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), and a suitable base such as sodium carbonate (2.0 eq.).
-
Add the palladium catalyst, for example, a pre-catalyst mixture of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
The reaction is carried out in a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 3-(p-Anisyl)-6-chloropyridazine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the Suzuki-Miyaura reaction. The choice of ligand (e.g., triphenylphosphine) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Sodium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst, which would lead to its deactivation.
Diagram of Synthetic Workflow for 3-(p-Anisyl)-6-chloropyridazine:
Caption: Synthesis of the intermediate, 3-(p-Anisyl)-6-chloropyridazine.
Step 2: Reaction with Hydrazine Hydrate to form 3-(p-Anisyl)-6-hydrazinopyridazine
The second and final step involves the nucleophilic aromatic substitution of the remaining chlorine atom in 3-(p-Anisyl)-6-chloropyridazine with hydrazine. This reaction is typically carried out by heating the chloro-substituted precursor with an excess of hydrazine hydrate in a suitable solvent.[6][7]
Experimental Protocol: Synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine
Materials:
-
3-(p-Anisyl)-6-chloropyridazine
-
Hydrazine hydrate (80% or higher)
-
Ethanol or another suitable high-boiling solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, dissolve 3-(p-Anisyl)-6-chloropyridazine (1.0 eq.) in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 eq.) to the solution.
-
The reaction mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution upon cooling.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(p-Anisyl)-6-hydrazinopyridazine.
-
If necessary, the product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the reaction to completion and to act as a scavenger for the hydrochloric acid byproduct.
-
High Temperature: The reaction typically requires heating to overcome the activation energy for the nucleophilic aromatic substitution.
-
Solvent: Ethanol is a common solvent for this reaction as it dissolves the starting material and is relatively inert to the reactants.
Diagram of Synthetic Workflow for 3-(p-Anisyl)-6-hydrazinopyridazine:
Caption: Synthesis of the final product, 3-(p-Anisyl)-6-hydrazinopyridazine.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the p-anisyl group (aromatic protons and the methoxy protons), as well as the protons on the pyridazine ring and the hydrazino group. The aromatic protons will likely appear as doublets in the downfield region, while the methoxy protons will be a singlet further upfield. The pyridazine protons will also appear as doublets, and the hydrazino protons (NH and NH₂) will likely be broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the p-anisyl ring, the pyridazine ring, and the methoxy group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazino group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-O stretching of the methoxy group.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ). Fragmentation patterns may involve the loss of the hydrazino group or cleavage of the pyridazine ring.
Reactivity Profile
The chemical reactivity of 3-(p-Anisyl)-6-hydrazinopyridazine is dominated by the nucleophilic nature of the hydrazino group. This functional group readily participates in a variety of reactions, making it a versatile synthon for the construction of more complex heterocyclic systems.
1. Reaction with Carbonyl Compounds:
The hydrazino group undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[8] This reaction is a fundamental transformation in organic chemistry and is widely used for the derivatization of carbonyl compounds.
2. Cyclization Reactions:
The bifunctional nature of the hydrazino group allows it to participate in various cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings fused to the pyridazine core. These reactions are highly valuable in the synthesis of novel scaffolds for drug discovery.[8][9]
Diagram of Reactivity Profile:
Caption: Key reactions involving the hydrazino group of the title compound.
Application in Drug Development: Synthesis of Gabazine (SR 95531)
A primary application of 3-(p-Anisyl)-6-hydrazinopyridazine is its role as a key precursor in the synthesis of Gabazine (SR 95531).[5][10][11] Gabazine is a potent and selective competitive antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. As such, Gabazine is an invaluable pharmacological tool for studying GABAergic neurotransmission and its role in various physiological and pathological processes.
The synthesis of Gabazine from 3-(p-Anisyl)-6-hydrazinopyridazine involves the reaction of the hydrazino group with a suitable reagent to introduce the carboxypropyl chain, followed by cyclization to form the final pyridazinium iminium bromide structure.[5][10][11] The p-anisyl group is a common feature in many biologically active pyridazine derivatives.
Conclusion
3-(p-Anisyl)-6-hydrazinopyridazine is a versatile and valuable building block in medicinal chemistry. Its synthesis, primarily through a Suzuki-Miyaura coupling followed by reaction with hydrazine, is a well-established route. The reactivity of its hydrazino group allows for a wide range of chemical transformations, leading to the creation of diverse molecular scaffolds. Its crucial role as an intermediate in the synthesis of the GABA-A antagonist Gabazine highlights its importance in the development of tools for neuroscience research. Further exploration of the chemical space accessible from this compound holds promise for the discovery of new therapeutic agents.
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